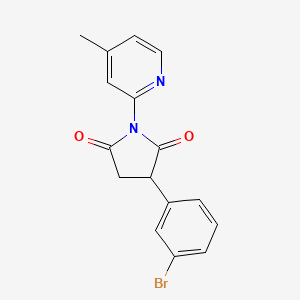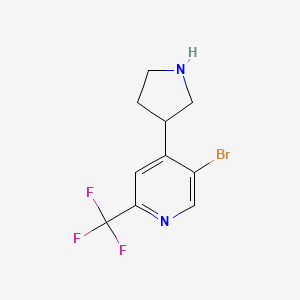
5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a pyrrolidinyl group at the 4th position, and a trifluoromethyl group at the 2nd position of the pyridine ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the bromine, pyrrolidinyl, and trifluoromethyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine, pyrrolidinyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine: Lacks the pyrrolidinyl group.
4-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine: Lacks the bromine atom.
5-Bromo-4-(pyrrolidin-3-yl)pyridine: Lacks the trifluoromethyl group.
Uniqueness
The unique combination of the bromine, pyrrolidinyl, and trifluoromethyl groups in 5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine imparts distinct chemical properties, such as increased lipophilicity, altered electronic distribution, and potential for specific biological interactions. These features make it a valuable compound for various research applications.
特性
分子式 |
C10H10BrF3N2 |
|---|---|
分子量 |
295.10 g/mol |
IUPAC名 |
5-bromo-4-pyrrolidin-3-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10BrF3N2/c11-8-5-16-9(10(12,13)14)3-7(8)6-1-2-15-4-6/h3,5-6,15H,1-2,4H2 |
InChIキー |
HVKGTMPLAQTTCT-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=CC(=NC=C2Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)


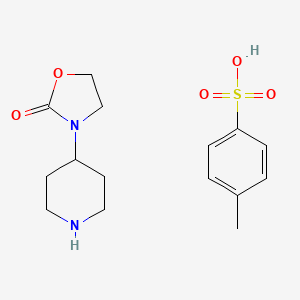

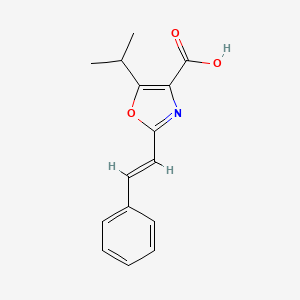
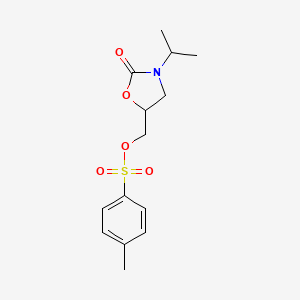
![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)

![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)


